阿司匹林 CD3

描述

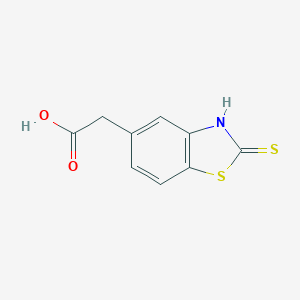

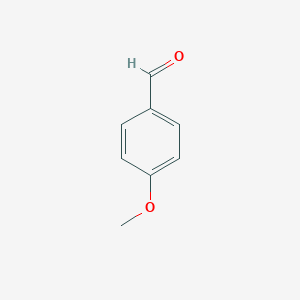

Aspirin CD3, also known as deuterated acetylsalicylic acid, is a derivative of acetylsalicylic acid where three hydrogen atoms are replaced by deuterium. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of acetylsalicylic acid, as deuterium-labeled compounds can be traced more easily in biological systems.

科学研究应用

Aspirin CD3 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Some of its applications include:

Pharmacokinetic Studies: Used to trace the metabolic fate of acetylsalicylic acid in the body.

Biological Research: Helps in understanding the interaction of acetylsalicylic acid with biological molecules.

Medical Research: Investigates the effects of acetylsalicylic acid in various diseases, including cardiovascular diseases and cancer.

Industrial Applications: Used in the development of new pharmaceuticals and in quality control processes.

作用机制

Target of Action

Aspirin, also known as acetylsalicylic acid (ASA), is a widely used non-steroidal anti-inflammatory drug (NSAID) that has both anti-inflammatory and antipyretic effects . The primary targets of aspirin are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are involved in the synthesis of prostaglandins, which play a key role in inflammation, pain, and fever . Aspirin inhibits these enzymes, thereby reducing the production of prostaglandins .

Mode of Action

Aspirin’s mode of action involves the irreversible inactivation of the COX enzymes . It acts as an acetylating agent, attaching an acetyl group to a serine residue in the active site of the COX enzyme . This modification prevents the enzyme from producing prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

Aspirin affects several biochemical pathways. Primarily, it inhibits the cyclooxygenase pathway, reducing the production of prostaglandins and thromboxanes . This leads to decreased inflammation, pain, and fever, and reduced platelet aggregation . Aspirin also influences the lipoxin pathway. Lipoxins are anti-inflammatory metabolites, and aspirin affects their formation, resulting in the generation of aspirin-triggered lipoxin .

Pharmacokinetics

Aspirin has a complex pharmacokinetic profile. It is rapidly absorbed in the stomach and upper intestine, then it is converted into its active metabolite, salicylic acid, in the liver . Salicylic acid is further metabolized in the liver and eliminated in the urine . The pharmacokinetics of aspirin can be influenced by many factors, including dose, formulation, and individual patient characteristics .

Result of Action

The molecular and cellular effects of aspirin’s action are diverse. At the molecular level, aspirin’s acetylation of COX enzymes leads to a decrease in prostaglandin synthesis, which can reduce inflammation and pain . At the cellular level, aspirin has been shown to trigger immunostimulatory cytokine production by human leukocytes . This can enhance the body’s immune response to infection and potentially contribute to aspirin’s anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of aspirin. For example, the physiological environment can impact the absorption, distribution, metabolism, and excretion of aspirin . Additionally, genetic variations can affect how individuals respond to aspirin, a field of study known as pharmacogenetics . Understanding these factors can help optimize aspirin therapy for individual patients .

生化分析

Biochemical Properties

Aspirin CD3 interacts with various enzymes, proteins, and other biomolecules. Its primary mechanism of action is the irreversible inactivation of the cyclooxygenase (COX) enzyme, which is required for prostaglandin and thromboxane synthesis . Aspirin acts as an acetylating agent where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This makes Aspirin CD3 different from other NSAIDs, which are reversible inhibitors .

Cellular Effects

Aspirin CD3 has direct effects on cellular kinetics and fitness. It reduces the rate of tumor cell division and increases the rate of cell death . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it significantly increased toll-like receptor ligand-triggered IL-1β, IL-10, and IL-6 production in a dose-dependent manner .

Molecular Mechanism

Aspirin CD3 exerts its effects at the molecular level through several mechanisms. It inhibits the synthesis of prostaglandins and thromboxanes due to its irreversible inactivation of the COX enzyme . This inhibition results in an allosteric change in the structure of the COX enzyme . Additionally, aspirin CD3 stimulates the production of aspirin-triggered lipoxins (ATLs) from arachidonic acid by acetylation of the COX-2 enzyme .

Temporal Effects in Laboratory Settings

The effects of Aspirin CD3 change over time in laboratory settings. For instance, plasma concentrations of Aspirin CD3 significantly increased toll-like receptor ligand-triggered IL-1β, IL-10, and IL-6 production in a dose-dependent manner . Moreover, Aspirin CD3 has been shown to lead to significant protection against colorectal cancer, with an up to twofold reduction in colorectal adenoma incidence rates at higher doses .

Dosage Effects in Animal Models

The effects of Aspirin CD3 vary with different dosages in animal models. For example, high-dose aspirin improved vascular dysfunction and cardiac hypertrophy, but this was accompanied by elevated adaptive immunity and blood pressure elevation in stroke-prone spontaneously hypertensive rats . The cardioprotective effects of aspirin were conserved with a lower dose, which circumvented heightened adaptive immunity and elevated blood pressure .

Metabolic Pathways

Aspirin CD3 is involved in various metabolic pathways. It is primarily metabolized by the liver through hepatic conjugation with glycin or glucuronic acid, each involving different metabolic pathways . With low doses of aspirin, approximately 90% of salicylate is metabolized through the conjugation with glycin pathway .

Transport and Distribution

Aspirin CD3 is absorbed rapidly from the stomach and intestine by passive diffusion . It is transformed into salicylate in the stomach, in the intestinal mucosa, in the blood, and mainly in the liver . Salicylate, the active metabolite, distributes rapidly into the body fluid compartments and binds to albumin in the plasma .

Subcellular Localization

Aspirin CD3 and its active metabolite, salicylate, are localized in various subcellular compartments. The acetylation of the COX enzyme by Aspirin CD3 occurs in the active site of the enzyme, indicating its presence in the cytoplasm where these enzymes are located

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Aspirin CD3 involves the acetylation of deuterated salicylic acid with acetic anhydride. The reaction is typically catalyzed by a strong acid such as sulfuric acid. The general reaction scheme is as follows: [ \text{C}_7\text{H}_5\text{D}_3\text{O}_3 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_9\text{H}_5\text{D}_3\text{O}_4 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In an industrial setting, the production of Aspirin CD3 follows a similar synthetic route but on a larger scale. The process involves:

- Reacting deuterated salicylic acid with acetic anhydride in the presence of a catalyst.

- The reaction mixture is then quenched with water to precipitate the product.

- The crude product is purified through recrystallization or other suitable purification techniques.

化学反应分析

Types of Reactions: Aspirin CD3 undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, Aspirin CD3 hydrolyzes to deuterated salicylic acid and acetic acid.

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

Oxidation: Can be oxidized to form various oxidation products, depending on the conditions.

Common Reagents and Conditions:

Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

Esterification: Alcohols, sulfuric acid.

Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products:

Hydrolysis: Deuterated salicylic acid and acetic acid.

Esterification: Deuterated acetylsalicylic esters.

Oxidation: Various oxidation products depending on the oxidizing agent used.

相似化合物的比较

Acetylsalicylic Acid: The non-deuterated form of Aspirin CD3.

Salicylic Acid: The precursor to acetylsalicylic acid.

Ibuprofen: Another non-steroidal anti-inflammatory drug (NSAID) with similar effects.

Uniqueness: Aspirin CD3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracing in metabolic studies and can provide insights that are not possible with non-deuterated compounds.

属性

IUPAC Name |

2-(2,2,2-trideuterioacetyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYNRYMUTXBXSQ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921943-73-9 | |

| Record name | Aspirin CD3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921943739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 921943-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN CD3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F6Y89636M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the rotational tunneling of methyl groups in Aspirin-CD3?

A1: Understanding the dynamics of methyl groups is crucial in chemistry and biology as they influence molecular properties and interactions. This research focuses on the intriguing phenomenon of rotational tunneling, where the methyl group (CD3 in this case) exhibits quantum behavior by tunneling through energy barriers instead of rotating classically. By studying aspirin-CD3, the researchers aimed to gain insights into the factors affecting this tunneling behavior, including the potential energy landscape experienced by the methyl group within the molecule. []

Q2: How does the research utilize deuterium NMR to study methyl group dynamics?

A2: Deuterium (2H), a heavier isotope of hydrogen, possesses a nuclear spin that makes it detectable by NMR. The researchers strategically replaced the hydrogens in the methyl group of aspirin with deuterium, creating aspirin-CD3. This isotopic substitution allows them to specifically probe the CD3 group's behavior. The NMR spectra revealed distinct peaks and patterns characteristic of rotational tunneling, providing a "fingerprint" of the methyl group's motion. By analyzing these spectral features and their changes with temperature and orientation, the researchers could determine the rate of tunneling and infer details about the potential energy barrier hindering the rotation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)

![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)

![methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate](/img/structure/B44307.png)